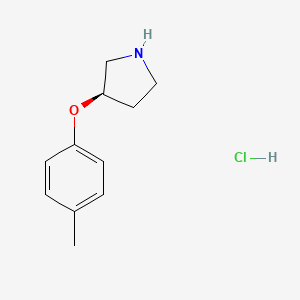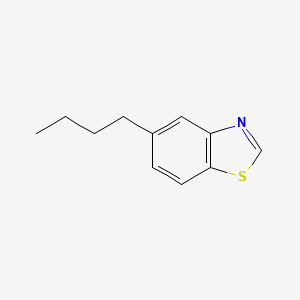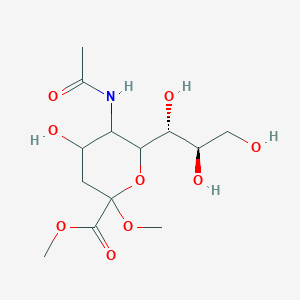
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester is a derivative of sialic acid, specifically N-acetylneuraminic acid. This compound is often used as a model to study the binding interactions of influenza virus hemagglutinin and metal ions . It has a molecular formula of C13H23NO9 and a molecular weight of 337.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester typically involves the glycosylation of neuraminic acid derivatives. One common method includes the reaction of 2,3-dehydroneuraminic acid derivative with primary or secondary alcohols to form the corresponding glycosides or ortho esters . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohol derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Applications De Recherche Scientifique
2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester involves its interaction with specific molecular targets, such as hemagglutinin on the influenza virus. This interaction inhibits the virus’s ability to bind to host cells, thereby preventing infection . The compound’s structure allows it to mimic natural sialic acids, which are the usual targets for viral binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylneuraminic Acid: The parent compound of 2-O-Methyl-beta-D-N-acetylneuraminic Acid, Methyl Ester, commonly found in human cells.
N-Glycolylneuraminic Acid: Another derivative of neuraminic acid, differing by the presence of a glycolyl group.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid, Methyl Ester: A highly acetylated derivative used in various biochemical studies.
Uniqueness
This compound is unique due to its specific methylation at the 2-O position, which enhances its binding affinity to certain viral proteins and metal ions. This makes it particularly useful in studying viral interactions and developing antiviral strategies .
Propriétés
Formule moléculaire |
C13H23NO9 |
|---|---|
Poids moléculaire |
337.32 g/mol |
Nom IUPAC |
methyl 5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7?,8-,9?,10-,11?,13?/m1/s1 |
Clé InChI |
JKTJXQQVMKZKQA-WVPFUJCWSA-N |
SMILES isomérique |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


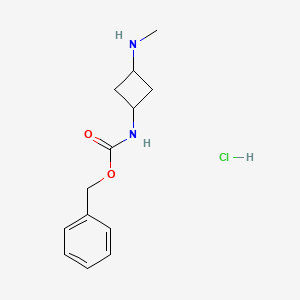

![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
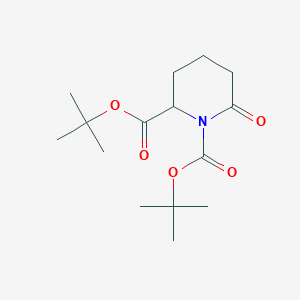

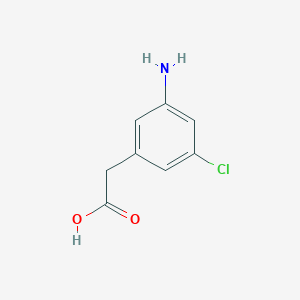

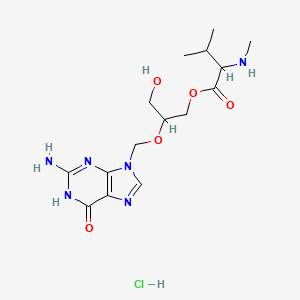
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)
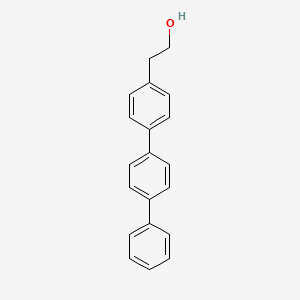
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
